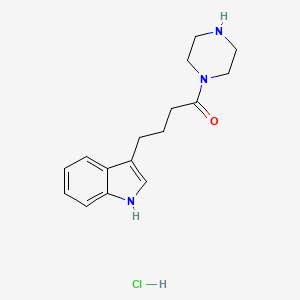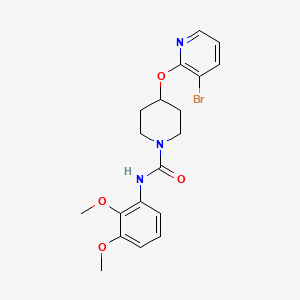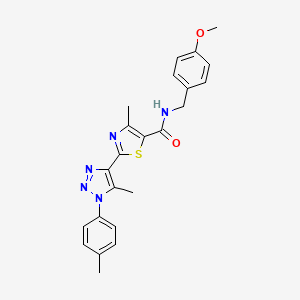![molecular formula C19H17N3O B2980603 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-24-0](/img/structure/B2980603.png)
2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the pyrazoloquinazolinone family. It has been synthesized by several methods and has been studied for its scientific research applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Mulakayala et al. (2012) presents a methodology for the synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, catalyzed by InCl3. This process has been extended to produce 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which exhibit potential anticancer applications. The compounds synthesized were evaluated for anti-proliferative properties against four cancer cell lines, with several showing activity. The inhibition of sirtuins is suggested as their mechanism of action, indicating their potential as therapeutic agents against cancer. (Mulakayala et al., 2012)
Antimycobacterial Activity
Research by Quiroga et al. (2014) developed a series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through microwave-assisted synthesis. These compounds were tested against fifteen Mycobacterium spp strains, with six demonstrating antimycobacterial activity. The most potent compounds had minimal inhibitory concentrations (MIC) of ≤2 μg/mL, showcasing their potential as antimycobacterial agents. The high inhibitory activity was associated with their lipophilicity and lower polarity, suggesting a promising avenue for developing new antimycobacterial therapies. (Quiroga et al., 2014)
Antimicrobial Screening
A study by Unnissa and Reddy (2012) synthesized a series of 2-benzyl-3H-quinazolin-4-ones containing a 3-methyl pyrazolinone moiety. These compounds were characterized and screened for antibacterial and antifungal activities against various pathogenic bacteria and fungi. Notably, compounds demonstrated significant antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections. (Hurmath Unnissa & G. K. Reddy, 2012)
Synthesis and Catalytic Performance
Ebrahimipour et al. (2018) focused on the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which exhibited catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study highlights the potential of such compounds in catalysis, contributing to the field of synthetic chemistry and material science. The structural elucidation and catalytic performance of this complex underline its utility in facilitating organic transformations. (Ebrahimipour et al., 2018)
Eigenschaften
IUPAC Name |
2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVNSOSOMJCXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)
![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)


![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)
![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)




![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)
